An In-depth Technical Guide to 1-(4-Nitrophenyl)cyclohexanecarboxylic Acid: Synthesis, Properties, and Spectroscopic Characterization
An In-depth Technical Guide to 1-(4-Nitrophenyl)cyclohexanecarboxylic Acid: Synthesis, Properties, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Nitrophenyl)cyclohexanecarboxylic acid is a fascinating molecule that sits at the intersection of aliphatic and aromatic chemistry. Its structure, featuring a cyclohexane ring directly attached to a nitrophenyl group and a carboxylic acid moiety, suggests a rich and complex chemical profile. The presence of the nitro group, a powerful electron-withdrawing functionality, significantly influences the electronic properties of the aromatic ring and, by extension, the entire molecule. This, combined with the conformational flexibility of the cyclohexane ring and the reactivity of the carboxylic acid, makes it a compound of considerable interest for various applications, including as a building block in medicinal chemistry and materials science.
This technical guide provides a comprehensive overview of the chemical structure, properties, and spectroscopic characteristics of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid. In the absence of extensive direct experimental data in publicly accessible literature, this guide leverages established chemical principles and data from structurally related analogs to provide well-founded predictions and proposed methodologies.
Chemical Structure and Physicochemical Properties
The chemical structure of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid consists of a cyclohexane ring substituted at the 1-position with both a 4-nitrophenyl group and a carboxylic acid group.
Key Structural Features:
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Chiral Center: The C1 carbon of the cyclohexane ring is a quaternary chiral center, meaning the molecule can exist as a racemic mixture of two enantiomers.
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Functional Groups: The molecule possesses three key functional groups that dictate its reactivity and potential applications: the nitro group (-NO₂), the carboxylic acid group (-COOH), and the phenyl ring.
Table 1: Physicochemical Properties of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid and Related Compounds
| Property | 1-(4-Nitrophenyl)cyclohexanecarboxylic acid (Predicted/Computed) | Cyclohexanecarboxylic acid (Experimental) | 1,4-Cyclohexanedicarboxylic acid (Experimental) |
| CAS Number | 91958-27-9[1] | 98-89-5 | 1076-97-7[2] |
| Molecular Formula | C₁₃H₁₅NO₄[1] | C₇H₁₂O₂ | C₈H₁₂O₄[2] |
| Molecular Weight | 249.26 g/mol [1] | 128.17 g/mol | 172.18 g/mol [2] |
| Melting Point | Not available | 30-31 °C | cis: 137-140 °C, trans: >300 °C |
| Boiling Point | Not available | 232-234 °C | Not available |
| Topological Polar Surface Area (TPSA) | 80.44 Ų[1] | 37.3 Ų | 74.6 Ų[2] |
| LogP | 2.8813[1] | 1.96 | 0.5[2] |
Data for cyclohexanecarboxylic acid and 1,4-cyclohexanedicarboxylic acid are provided for comparative purposes.
The predicted TPSA and LogP values for 1-(4-Nitrophenyl)cyclohexanecarboxylic acid suggest it is a moderately lipophilic compound with significant polar character, which will influence its solubility and biological activity.
Synthesis of 1-(4-Nitrophenyl)cyclohexanecarboxylic Acid
While a specific, detailed experimental protocol for the synthesis of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid is not widely published, a plausible and efficient synthetic route can be designed based on well-established organic chemistry reactions. One such approach involves the alkylation of a 4-nitrophenylacetonitrile derivative followed by hydrolysis of the nitrile.
Proposed Synthetic Pathway
Experimental Protocol (Proposed)
Step 1: Synthesis of 1-(4-Nitrophenyl)cyclohexanecarbonitrile
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To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-nitrophenylacetonitrile (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.
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Cool the mixture back to 0 °C and add a solution of 1,5-dibromopentane (1.1 eq.) in anhydrous DMF dropwise.
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Allow the reaction to warm to room temperature and then heat to 60-70 °C for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 1-(4-nitrophenyl)cyclohexanecarbonitrile.
Step 2: Hydrolysis to 1-(4-Nitrophenyl)cyclohexanecarboxylic acid
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To a solution of 1-(4-nitrophenyl)cyclohexanecarbonitrile (1.0 eq.) in a mixture of water and sulfuric acid (e.g., 50% v/v), heat the reaction mixture to reflux.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and pour it onto ice.
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Collect the resulting precipitate by filtration.
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Wash the solid with cold water until the washings are neutral.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(4-nitrophenyl)cyclohexanecarboxylic acid.
Spectroscopic Analysis
Predictive spectroscopic data is crucial for the characterization of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
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Aromatic Protons: The four protons on the 4-nitrophenyl ring are expected to appear as a characteristic AA'BB' system, with two doublets in the downfield region (δ 7.5-8.3 ppm). The protons ortho to the nitro group will be more deshielded than the protons meta to it.
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Cyclohexane Protons: The ten protons on the cyclohexane ring will give rise to a series of complex, overlapping multiplets in the aliphatic region (δ 1.2-2.5 ppm).
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Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a broad singlet at a very downfield chemical shift (typically > 10 ppm) and will be exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
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Carboxylic Carbonyl Carbon: A signal in the range of δ 175-185 ppm.
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Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon bearing the nitro group will be significantly deshielded (δ ~145-150 ppm), and the ipso-carbon attached to the cyclohexane ring will also be in the downfield region. The other aromatic carbons will appear in the typical range of δ 120-140 ppm.
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Quaternary Cyclohexane Carbon (C1): A signal for the sp³ quaternary carbon attached to the phenyl ring and the carboxyl group, expected around δ 40-50 ppm.
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Cyclohexane Methylene Carbons: Several signals in the aliphatic region (δ 20-40 ppm) corresponding to the five -CH₂- groups of the cyclohexane ring.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the key functional groups.
Table 2: Predicted IR Absorption Frequencies
| Functional Group | Vibration | Expected Frequency (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching, H-bonded | 3300-2500 (broad) |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Aliphatic) | Stretching | 2950-2850 |
| C=O (Carboxylic Acid) | Stretching | ~1710 |
| C=C (Aromatic) | Stretching | ~1600, ~1475 |
| N-O (Nitro) | Asymmetric Stretching | ~1520 |
| N-O (Nitro) | Symmetric Stretching | ~1350 |
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak ([M]⁺) at m/z = 249. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and the nitro group (-NO₂, 46 Da).
Potential Applications and Biological Activity
While direct studies on the biological activity of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid are scarce, the presence of the 4-nitrophenyl moiety is significant. Nitroaromatic compounds are known to exhibit a wide range of biological activities, and derivatives of cyclohexanecarboxylic acid have also been investigated for their therapeutic potential.
A study on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, including a compound with a 4-nitrophenyl substituent, demonstrated antiproliferative activity[3]. This suggests that 1-(4-Nitrophenyl)cyclohexanecarboxylic acid could serve as a valuable scaffold or intermediate for the synthesis of novel therapeutic agents, particularly in the area of oncology. Further research is warranted to explore its potential anti-inflammatory, antimicrobial, and other biological activities.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
It is highly recommended to consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
1-(4-Nitrophenyl)cyclohexanecarboxylic acid is a compound with significant potential for further research and application. This technical guide has provided a comprehensive overview of its chemical structure, predicted physicochemical properties, a plausible synthetic route, and expected spectroscopic characteristics. By leveraging data from analogous compounds, this guide serves as a valuable resource for researchers and scientists interested in exploring the chemistry and potential applications of this intriguing molecule. Further experimental validation of the properties and biological activities discussed herein will undoubtedly pave the way for new discoveries in medicinal chemistry and materials science.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14106, 1,4-Cyclohexanedicarboxylic acid. Retrieved from [Link].
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Sagan, F., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(9), 2821. [Link].
